Buflomedil pyridoxal phosphate

Descripción

Propiedades

IUPAC Name |

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDMMTLRXJOJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146222 | |

| Record name | Buflomedil pyridoxal phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104018-07-7 | |

| Record name | Buflomedil pyridoxal phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104018077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buflomedil pyridoxal phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Buflomedil Pyridoxal Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403). Buflomedil is a vasoactive agent known for its efficacy in treating peripheral and cerebral vascular diseases, primarily through its action as an alpha-adrenergic antagonist. Pyridoxal phosphate, the active form of vitamin B6, is an essential coenzyme in a vast number of metabolic reactions. The combination of these two molecules into a single salt, buflomedil pyridoxal phosphate, presents a compound with potential synergistic or complementary therapeutic effects. This document details the chemical properties, outlines established synthesis protocols for its constituent components, and proposes a chemically sound method for the preparation of the final salt. Furthermore, it includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its chemical and physiological characteristics.

Chemical Structure and Properties

This compound (CAS Number: 104018-07-7) is a salt formed by the ionic association of the organic base buflomedil and the acidic pyridoxal phosphate.

Chemical Structure

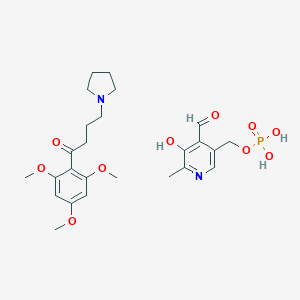

The chemical structure of this compound is represented by the combined structures of its two components:

-

Buflomedil: 4-(Pyrrolidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one

-

Pyridoxal Phosphate: (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate

The positive charge on the protonated pyrrolidine (B122466) nitrogen of buflomedil is balanced by the negative charge on the phosphate group of pyridoxal phosphate.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its individual components is provided in the table below. It is important to note that while data for the individual components are readily available, specific experimental data for the combined salt is limited.

| Property | Buflomedil | Pyridoxal Phosphate | This compound |

| CAS Number | 55837-25-7 | 54-47-7 | 104018-07-7 |

| Molecular Formula | C₁₇H₂₅NO₄ | C₈H₁₀NO₆P | C₂₅H₃₅N₂O₁₀P[] |

| Molecular Weight ( g/mol ) | 307.39 | 247.14 | 554.53[] |

| Appearance | - | Off-white to yellowish powder | - |

| Melting Point (°C) | - | 140-143 (monohydrate) | - |

| Solubility | - | Soluble in 1 M HCl | - |

| SMILES | COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O | COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O[2] |

| InChI | InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18/h11-12H,4-10H2,1-3H3 | InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,10-11H,4H2,1H3,(H2,12,13,14) | InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14)[2] |

Synthesis of this compound

The synthesis of this compound involves the separate synthesis of buflomedil and pyridoxal phosphate, followed by a final salt formation step.

Synthesis of Buflomedil

A common and efficient method for the synthesis of buflomedil is through the reaction of 4-chloro-1-(2,4,6-trimethoxyphenyl)butanone with pyrrolidine.[3]

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add 4-chloro-1-(2,4,6-trimethoxyphenyl)butanone, pyrrolidine, an anhydrous organic solvent such as cyclohexane, and a catalytic amount of sodium iodide.[3]

-

Reaction Conditions: The molar ratio of 4-chloro-1-(2,4,6-trimethoxyphenyl)butanone to pyrrolidine is typically in the range of 1:1 to 1:3. The reaction mixture is heated to a temperature between 20°C and the boiling point of the solvent system and maintained for 5 to 12 hours.[3]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled. The organic layer is washed with a sodium chloride solution and then concentrated under reduced pressure to yield solid buflomedil. Further purification can be achieved by recrystallization.

Caption: Workflow for the synthesis of Buflomedil.

Synthesis of Pyridoxal Phosphate

Several methods for the synthesis of pyridoxal phosphate have been reported. A common approach involves the phosphorylation of a protected pyridoxal derivative. One patented method describes the synthesis starting from pyridoxal hydrochloride.[4]

Experimental Protocol:

-

Formation of Schiff Base: Pyridoxal hydrochloride is reacted with an amine, such as p-aminophenethyl ether, to form a Schiff base. This step protects the aldehyde group during phosphorylation.

-

Phosphorylation: The pyridoxal Schiff base is then reacted with a phosphorylating agent, such as polyphosphoric acid, to introduce the phosphate group at the 5'-hydroxyl position.

-

Hydrolysis and Purification: The resulting pyridoxal 5'-phosphate Schiff base is hydrolyzed to remove the protecting group, yielding pyridoxal phosphate. Purification is typically achieved through recrystallization.

Caption: Workflow for the synthesis of Pyridoxal Phosphate.

Proposed Synthesis of this compound

Proposed Experimental Protocol:

-

Dissolution: Dissolve equimolar amounts of buflomedil free base and pyridoxal phosphate in a suitable solvent system. A polar protic solvent, such as ethanol (B145695) or a mixture of ethanol and water, would be a logical choice to dissolve both components.

-

Salt Formation: Stir the solution at room temperature. The salt formation should occur spontaneously due to the acid-base reaction between the basic nitrogen of buflomedil's pyrrolidine ring and the acidic phosphate group of pyridoxal phosphate.

-

Isolation: The resulting this compound salt may precipitate out of the solution. If not, the solvent can be slowly evaporated under reduced pressure to induce crystallization.

-

Purification: The collected solid can be washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials and then dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification if necessary.

Biological Signaling Pathways

The biological activity of this compound is expected to be a combination of the individual activities of buflomedil and pyridoxal phosphate.

Buflomedil: Mechanism of Action

Buflomedil exerts its vasodilatory effects through multiple mechanisms:

-

Alpha-Adrenergic Receptor Antagonism: Buflomedil acts as a non-selective antagonist at α1 and α2-adrenergic receptors on vascular smooth muscle cells.[5][6] This blocks the vasoconstrictive effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation.[6]

-

Calcium Channel Modulation: It also modulates calcium channels, reducing the influx of calcium into vascular smooth muscle cells, which further promotes relaxation and vasodilation.[6]

-

Improved Blood Rheology: Buflomedil has been shown to improve the deformability of red blood cells and inhibit platelet aggregation, which enhances microcirculation.[5]

Caption: Signaling pathway of Buflomedil's vasodilatory action.

Pyridoxal Phosphate: Biological Role

Pyridoxal phosphate (PLP) is a vital coenzyme for a multitude of enzymatic reactions, particularly in amino acid metabolism.[7][8] PLP-dependent enzymes catalyze a wide range of reactions including:[8]

-

Transamination

-

Decarboxylation

-

Racemization

-

Elimination and replacement reactions

These reactions are fundamental to the synthesis of neurotransmitters (e.g., serotonin, dopamine, GABA), the metabolism of amino acids, and numerous other critical cellular processes.[9][10]

Caption: Central role of Pyridoxal Phosphate in metabolic pathways.

Conclusion

This compound is a compound that combines a synthetic vasoactive drug with an essential biological coenzyme. This guide has provided a detailed overview of its chemical structure, a compilation of its known physicochemical properties, and a thorough description of the synthesis of its constituent parts. While a specific protocol for the final salt formation is not explicitly detailed in the literature, a chemically sound and straightforward procedure has been proposed. The distinct mechanisms of action of buflomedil and the ubiquitous role of pyridoxal phosphate suggest that their combination could offer therapeutic potential. Further research into the specific pharmacological profile and clinical efficacy of this compound is warranted to fully elucidate its therapeutic value. This document serves as a foundational resource for researchers and professionals in the field of drug development and medicinal chemistry.

References

- 2. CAS 104018-07-7: this compound [cymitquimica.com]

- 3. CN101220006A - Buflomedil production method - Google Patents [patents.google.com]

- 4. Pyridoxal phosphate synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. What is the mechanism of Buflomedil Hydrochloride? [synapse.patsnap.com]

- 7. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Buflomedil Pyridoxal Phosphate: A Technical Guide to its Mechanism of Action in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil (B1668037) is a vasoactive agent recognized for its therapeutic effects in peripheral and cerebral vascular diseases. Its primary mechanism of action in vascular smooth muscle is centered on the antagonism of alpha-adrenergic receptors, with a secondary, less clearly defined role in modulating calcium homeostasis. This technical guide provides an in-depth exploration of the molecular and cellular signaling pathways through which buflomedil exerts its vasodilatory effects. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling cascades and experimental workflows. While the majority of research has been conducted on buflomedil hydrochloride, the active moiety is the buflomedil molecule itself; the pyridoxal (B1214274) phosphate (B84403) salt is understood to primarily influence pharmacokinetic properties rather than the core mechanism of action at the cellular level.

Core Mechanism of Action: Alpha-Adrenergic Receptor Antagonism

The principal mechanism by which buflomedil induces vasodilation is through the blockade of alpha-adrenergic receptors on vascular smooth muscle cells.[1][2] These receptors are integral components of the sympathetic nervous system, mediating vasoconstriction upon stimulation by catecholamines such as norepinephrine (B1679862) and epinephrine.[3]

Buflomedil acts as a non-selective antagonist at both α1 and α2-adrenoceptor subtypes.[4]

-

α1-Adrenoceptor Blockade: In vascular smooth muscle, α1-adrenoceptors are the predominant subtype responsible for mediating contraction. These receptors are Gq-protein coupled. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium is a primary trigger for contraction. By blocking the α1-adrenoceptor, buflomedil inhibits this entire signaling cascade, preventing norepinephrine-induced calcium release and subsequent vasoconstriction.[5]

-

α2-Adrenoceptor Blockade: While α1-receptors are the primary mediators of vasoconstriction on the smooth muscle itself (postjunctional), α2-receptors are also found on these cells in some vascular beds.[5] More significantly, presynaptic (prejunctional) α2-receptors on sympathetic nerve terminals act as a negative feedback mechanism, inhibiting further release of norepinephrine. Blockade of these presynaptic receptors by buflomedil can lead to an increased release of norepinephrine from nerve endings.[4] However, the postjunctional α1- and α2-receptor blockade on the smooth muscle is the dominant effect, resulting in net vasodilation.[4]

Signaling Pathway for Alpha-Adrenergic Blockade

Caption: Buflomedil's primary mechanism: blockade of the α1-adrenoceptor signaling cascade.

Secondary Mechanism: Modulation of Calcium Ion Homeostasis

Several sources suggest that buflomedil possesses a weak, non-specific calcium channel blocking activity.[1][6] This action would contribute to its vasodilatory effect by directly reducing the influx of extracellular calcium into vascular smooth muscle cells, a critical step for both initiating and maintaining contraction.

The primary channel implicated in this effect is the L-type voltage-gated calcium channel (CaV1.2), which is a dominant pathway for calcium entry in contractile vascular smooth muscle.[7][8] By inhibiting these channels, buflomedil would reduce the rise in intracellular calcium concentration ([Ca²⁺]i) that follows membrane depolarization, thereby promoting relaxation.

However, it is important to note that the literature on this topic is not entirely consistent. Some studies have concluded that at the concentrations used in their experiments, buflomedil does not significantly interfere with transmembrane calcium influx. [6 from previous search] This suggests that the calcium antagonistic effect may be weaker than the alpha-blockade or may only be apparent under specific experimental conditions or at higher concentrations. Further electrophysiological studies, such as patch-clamp analyses, are required to fully elucidate the precise nature and significance of buflomedil's interaction with vascular smooth muscle calcium channels.

Downstream Effects on the Contractile Apparatus

The contraction of vascular smooth muscle is ultimately governed by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20). This phosphorylation is catalyzed by myosin light chain kinase (MLCK), an enzyme that is activated by the calcium-calmodulin complex.[9]

There is no direct evidence to suggest that buflomedil is a direct inhibitor of MLCK. Instead, its effects on the contractile apparatus are considered to be indirect consequences of its primary actions on alpha-adrenoceptors and calcium channels:

-

Reduced MLCK Activation: By inhibiting the α1-adrenoceptor-mediated release of calcium from the sarcoplasmic reticulum and potentially reducing calcium influx through L-type channels, buflomedil lowers the cytosolic calcium concentration. This reduction in available calcium leads to less formation of the active Ca²⁺-calmodulin complex, thereby decreasing the activation of MLCK.[9]

-

Increased Myosin Dephosphorylation: With reduced MLCK activity, the balance of the phosphorylation state of MLC20 shifts towards dephosphorylation, which is mediated by myosin light chain phosphatase (MLCP). Dephosphorylated myosin has a lower affinity for actin, leading to cross-bridge detachment and smooth muscle relaxation.

Integrated Signaling Pathway

Caption: Integrated signaling pathway for buflomedil-induced vasodilation.

Quantitative Data Summary

The publicly available literature lacks extensive quantitative data such as specific binding affinities (Ki) or pA2 values for buflomedil at adrenoceptor subtypes in vascular smooth muscle. However, functional studies provide concentration ranges for its vasodilatory effects.

| Parameter | Agonist / Condition | Tissue / Cell Type | Effect / Value | Reference(s) |

| Inhibition of Contraction | Norepinephrine | Canine Arteries and Veins | Concentration-dependent inhibition observed. | [4] |

| Inhibition of Contraction | Phenylephrine (B352888) | Canine Arteries and Veins | Concentration-dependent inhibition observed. | [4] |

| Receptor Binding | [³H]prazosin (radioligand) | Rat Prostate (α1A-rich) | Buflomedil displaces [³H]prazosin in a dose-dependent manner. | [8 from previous search] |

| Receptor Binding | [³H]prazosin (radioligand) | Rat Spleen (α1B-rich) | Buflomedil displaces [³H]prazosin in a dose-dependent manner. | [8 from previous search] |

Detailed Experimental Protocols

Protocol: Isometric Tension Recording in Isolated Aortic Rings

This protocol outlines a standard method to assess the functional effect of buflomedil on vascular smooth muscle contraction.

-

Tissue Preparation:

-

Euthanize a male Wistar rat (250-300g) via an approved IACUC protocol.

-

Perform a thoracotomy and carefully excise the thoracic aorta.

-

Immediately place the aorta in ice-cold, oxygenated Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).

-

Under a dissecting microscope, remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length. The endothelium may be mechanically removed by gently rubbing the intimal surface with a fine wire, if required.

-

-

Mounting and Equilibration:

-

Suspend each aortic ring between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the upper hook to an isometric force transducer linked to a data acquisition system.

-

Apply a resting tension of 2.0 grams to each ring and allow the tissue to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes.

-

-

Experimental Procedure:

-

After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.

-

Wash the rings and allow them to return to baseline tension.

-

To determine the effect of buflomedil, first pre-contract the rings with an EC₇₀ concentration of phenylephrine (an α1-agonist, typically ~1 µM).

-

Once a stable contractile plateau is reached, add buflomedil cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M).

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation induced by buflomedil as a percentage of the maximal contraction induced by phenylephrine.

-

Plot the concentration-response curve and calculate the EC₅₀ value for buflomedil-induced relaxation.

-

Workflow for Isometric Tension Recording

Caption: Experimental workflow for isometric tension recording of aortic rings.

Protocol: Myosin Light Chain Phosphorylation Assay via Western Blot

This protocol describes how to assess the effect of buflomedil on the phosphorylation state of MLC20.

-

Cell Culture and Treatment:

-

Culture primary rat aortic smooth muscle cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 24 hours prior to the experiment.

-

Pre-incubate the cells with desired concentrations of buflomedil or vehicle for 30 minutes.

-

Stimulate the cells with phenylephrine (1 µM) for a short duration (e.g., 2-5 minutes) to induce MLC20 phosphorylation.

-

-

Protein Extraction:

-

Immediately terminate the experiment by washing the cells with ice-cold PBS.

-

Lyse the cells directly in the well with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MLC20 (p-MLC).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe for total MLC20 and a loading control (e.g., GAPDH or β-actin).

-

Quantify the band intensities using densitometry software.

-

Normalize the p-MLC signal to the total MLC signal to determine the relative level of phosphorylation.

-

Conclusion

The vasorelaxant effect of buflomedil in vascular smooth muscle is a multifactorial process, with the blockade of α1-adrenoceptors being the most robustly supported primary mechanism of action. This action effectively uncouples sympathetic stimulation from the intracellular calcium signaling that leads to contraction. A secondary, though less consistently defined, mechanism involves the weak inhibition of L-type calcium channels, which would further contribute to reducing the availability of cytosolic calcium for contraction. The downstream effect of these actions is a reduction in the activity of myosin light chain kinase, leading to decreased phosphorylation of the myosin light chain and subsequent smooth muscle relaxation. While the direct interaction of buflomedil with MLCK is not supported by current evidence, its influence on the upstream calcium signaling pathways is clear. Further research, particularly quantitative binding studies and detailed electrophysiological analyses, would help to more precisely define the potency of buflomedil at its various targets and resolve the existing ambiguities regarding its effects on calcium channels.

References

- 1. Effects of buflomedil on the responsiveness of canine vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-type calcium channels in vascular smooth muscle cells from spontaneously hypertensive rats: effects of calcium agonist and antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-type Ca2+ channel blockers promote vascular remodeling through activation of STIM proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of L-type calcium channels of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pa2 determination | PPTX [slideshare.net]

- 6. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [repository.escholarship.umassmed.edu]

- 9. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Buflomedil Pyridoxal Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403) is a vasoactive agent utilized in the management of peripheral and cerebral vascular disorders. Its therapeutic efficacy is attributed to a multimodal pharmacological profile, primarily centered on improving microcirculation and tissue perfusion. This document provides a comprehensive overview of the pharmacological properties of buflomedil, with a focus on its pyridoxal phosphate salt. It encompasses its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental methodologies for its characterization. While much of the existing research has been conducted on the hydrochloride salt of buflomedil, this guide synthesizes the available data to present a cohesive profile relevant to the pyridoxal phosphate form, acknowledging the areas where data for the specific salt form is limited.

Introduction

Buflomedil is a vasoactive drug that has been used for the treatment of intermittent claudication and other symptoms associated with peripheral arterial disease.[1] The pyridoxal phosphate salt of buflomedil combines the pharmacological actions of buflomedil with the biochemical role of pyridoxal phosphate, the active form of vitamin B6. Pyridoxal phosphate is a crucial coenzyme in a multitude of metabolic reactions, including neurotransmitter synthesis.[2] This technical guide aims to provide an in-depth analysis of the pharmacological profile of buflomedil pyridoxal phosphate, offering valuable insights for researchers and professionals in drug development.

Mechanism of Action

The vasodilatory and rheological effects of buflomedil are not attributed to a single mechanism but rather a combination of pharmacological actions. The primary mechanisms include non-selective alpha-adrenoceptor antagonism, a weak calcium channel modulating effect, improvement of erythrocyte deformability, and inhibition of platelet aggregation.[3][4]

Alpha-Adrenoceptor Antagonism

Buflomedil acts as a non-selective antagonist at both α1 and α2-adrenergic receptors.[5] Blockade of post-synaptic α1-adrenoceptors on vascular smooth muscle cells inhibits norepinephrine-induced vasoconstriction, leading to vasodilation. Antagonism of pre-synaptic α2-adrenoceptors can enhance the release of norepinephrine, which may counterbalance the post-synaptic blockade to some extent.[1]

Calcium Channel Modulation

Buflomedil exhibits a weak, non-specific calcium antagonistic effect.[3] By modulating calcium channels in vascular smooth muscle, it is thought to reduce the influx of extracellular calcium, thereby promoting relaxation and contributing to its vasodilatory effect. However, this action is considered less potent compared to its alpha-blocking activity.[4]

Hemorheological Effects

Buflomedil has been shown to improve the deformability of erythrocytes, which is crucial for their passage through the microcirculation.[6] This effect is particularly relevant in ischemic conditions where red blood cell rigidity may be increased. Additionally, buflomedil inhibits platelet aggregation, reducing the risk of thrombus formation in compromised blood vessels.[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for buflomedil. It is important to note that this data is primarily derived from studies on buflomedil and its hydrochloride salt.

Table 1: Receptor Binding Affinities of Buflomedil

| Receptor Subtype | Ligand | Species | Preparation | Ki (μM) |

| α1A-Adrenoceptor | Buflomedil | Rat | Prostate | 4.06 |

| α1B-Adrenoceptor | Buflomedil | Rat | Prostate | 6.84 |

Data sourced from MedChemExpress.

Table 2: In Vitro Inhibition of Platelet Aggregation by Buflomedil

| Agonist | Parameter | Value |

| [3H]-Yohimbine Binding (α2-adrenoceptor) | IC50 | 1 ± 0.5 μM |

| Epinephrine-induced aggregation | - | Significant inhibition at micromolar concentrations |

| ADP and Collagen-induced aggregation | - | Weak inhibition at ~1 mM |

Data sourced from PubMed.[8]

Pharmacokinetics of this compound (Sustained-Release Formulation)

The following data pertains to a sustained-release (SR) formulation of this compound after a single oral dose of 400 mg in healthy volunteers.

Table 3: Pharmacokinetic Parameters of Sustained-Release this compound (400 mg)

| Parameter | Value | Unit |

| tmax (time to maximum plasma concentration) | ~3 | hours |

| Cmax (maximum plasma concentration) | ~467 | ng/mL |

| Plasma concentration at 24 hours | ~48 | ng/mL |

| 24-hour urinary excretion | ~21 | % of administered dose |

| Steady-state plasma concentration (400 mg daily for 7 days) | ~250 (12h post-administration) | ng/mL |

Data sourced from Arzneimittelforschung.

Signaling Pathways

The multifaceted mechanism of action of buflomedil involves modulation of key signaling pathways that regulate vascular tone and blood rheology.

Alpha-1 Adrenergic Receptor Antagonism

Norepinephrine binding to α1-adrenergic receptors, which are Gq-protein coupled, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium, while DAG activates protein kinase C (PKC). The increased intracellular calcium, along with PKC activation, leads to smooth muscle contraction. Buflomedil, by blocking this receptor, prevents this cascade, resulting in vasodilation.

Caption: Alpha-1 adrenergic receptor signaling pathway and its inhibition by Buflomedil.

Alpha-2 Adrenergic Receptor Antagonism

The α2-adrenergic receptor is coupled to an inhibitory G-protein (Gi). Activation of this receptor by agonists like epinephrine (B1671497) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. On platelets, this decrease in cAMP promotes aggregation. Buflomedil's antagonism at this receptor counteracts this effect, contributing to its anti-platelet activity.

Caption: Alpha-2 adrenergic receptor signaling in platelets and its inhibition by Buflomedil.

Calcium Influx Modulation in Vascular Smooth Muscle

The contraction of vascular smooth muscle is highly dependent on the influx of extracellular calcium through voltage-gated calcium channels (VGCCs). Depolarization of the cell membrane opens these channels, allowing calcium to enter and trigger the contractile machinery. Buflomedil's weak calcium channel modulating effect is thought to interfere with this process, leading to reduced calcium influx and subsequent vasodilation.

Caption: Buflomedil's proposed weak modulation of calcium influx in vascular smooth muscle.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacological profile of buflomedil.

Quantification of Buflomedil in Plasma by Gas Chromatography (GC)

This protocol outlines a general method for the determination of buflomedil in plasma samples.

Objective: To quantify the concentration of buflomedil in plasma.

Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) detector.

-

Capillary column (e.g., HP-5 or equivalent).

-

Organic solvents (e.g., hexane, isoamyl alcohol, methanol).

-

Internal standard (e.g., a structurally similar compound not present in the sample).

-

Vortex mixer, centrifuge.

Procedure:

-

Sample Preparation:

-

To 1 mL of plasma, add a known amount of the internal standard.

-

Add 0.5 mL of 1M NaOH and vortex for 30 seconds.

-

Add 5 mL of a hexane:isoamyl alcohol (98:2 v/v) extraction solvent.

-

Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol.

-

-

GC Analysis:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp to 280°C at 20°C/minute.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Injection Volume: 1 µL.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of buflomedil of known concentrations.

-

Determine the concentration of buflomedil in the plasma samples by comparing the peak area ratio of buflomedil to the internal standard against the calibration curve.

-

Measurement of Erythrocyte Deformability by Ektacytometry

This protocol describes the measurement of red blood cell deformability using an ektacytometer.

Objective: To assess the effect of buflomedil on erythrocyte deformability.

Materials:

-

Ektacytometer.

-

Polyvinylpyrrolidone (PVP) solution (e.g., 3.5% in a buffered saline solution).

-

Whole blood collected in EDTA tubes.

-

Buflomedil solutions of desired concentrations.

Procedure:

-

Sample Preparation:

-

Incubate whole blood samples with either vehicle (control) or different concentrations of buflomedil for a specified time (e.g., 30 minutes) at 37°C.

-

-

Ektacytometry Measurement:

-

Suspend a small volume of the treated blood in the viscous PVP solution.

-

Introduce the cell suspension into the ektacytometer's shearing chamber.

-

A laser beam is passed through the suspension of red blood cells as they are subjected to a defined shear stress.

-

The diffraction pattern of the laser beam, which elongates as the cells deform, is projected onto a screen.

-

The instrument measures the geometry of the diffraction pattern to calculate an elongation index (EI).

-

Measurements are typically made over a range of shear stresses to generate a deformability curve.

-

-

Data Analysis:

-

Compare the EI values and deformability curves of buflomedil-treated samples to the control samples. An increase in EI indicates improved deformability.

-

Platelet Aggregation Assay

This protocol outlines a method for assessing the effect of buflomedil on platelet aggregation using light transmission aggregometry.

Objective: To determine the inhibitory effect of buflomedil on agonist-induced platelet aggregation.

Materials:

-

Light transmission aggregometer.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonists (e.g., ADP, collagen, epinephrine).

-

Buflomedil solutions of desired concentrations.

Procedure:

-

PRP and PPP Preparation:

-

Collect whole blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

-

-

Aggregation Measurement:

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm PRP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a small volume of buflomedil solution or vehicle (control) to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Add a platelet agonist to initiate aggregation.

-

Record the change in light transmission for several minutes.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each sample.

-

Calculate the percentage inhibition of aggregation for the buflomedil-treated samples compared to the control.

-

Conclusion

This compound is a vasoactive agent with a complex pharmacological profile that contributes to its therapeutic effects in vascular diseases. Its primary mechanisms of action include non-selective alpha-adrenoceptor antagonism, weak calcium channel modulation, and beneficial hemorheological effects through improved erythrocyte deformability and inhibition of platelet aggregation. While the majority of detailed mechanistic and quantitative studies have been performed on the hydrochloride salt, the data provides a strong foundation for understanding the pharmacological actions of the pyridoxal phosphate form. Further research directly comparing the different salt forms would be beneficial to fully elucidate any potential pharmacodynamic or pharmacokinetic differences. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar vasoactive compounds.

References

- 1. Effects of buflomedil and its two derivatives, CRL40634 and CRL40598, on pancreatic exocrine secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring Deformability and Red Cell Heterogeneity in Blood by Ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

- 7. Effect of buflomedil on epinephrine-enhanced platelet aggregation in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro studies of the effect of buflomedil on platelet responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

Buflomedil Pyridoxal Phosphate: A Technical Guide on its Dual Vasoactive and Metabolic Modulatory Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil pyridoxal (B1214274) phosphate (B84403) represents a unique pharmacological agent, combining the vasoactive properties of Buflomedil with the metabolic functions of pyridoxal phosphate, the active form of vitamin B6. This technical guide provides an in-depth analysis of the compound, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used for its evaluation. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of therapies for vascular and metabolic disorders.

Introduction

Buflomedil is a vasoactive drug known for its efficacy in treating peripheral and cerebral vascular diseases. Its therapeutic effects are attributed to a multi-faceted mechanism of action that includes alpha-adrenergic receptor antagonism, modulation of calcium channels, and improvement of blood rheology. Pyridoxal phosphate (PLP), the biologically active form of vitamin B6, is an essential coenzyme in a vast array of enzymatic reactions, playing a critical role in amino acid metabolism and the synthesis of neurotransmitters. The combination of these two molecules into Buflomedil pyridoxal phosphate suggests a potential for synergistic effects, targeting both vascular insufficiency and underlying metabolic dysfunctions. This document aims to provide a detailed technical overview of this compound, with a focus on its constituent components.

Mechanism of Action

The pharmacological activity of this compound is a composite of the actions of Buflomedil and pyridoxal phosphate.

Buflomedil: The Vasoactive Moiety

Buflomedil exerts its effects through several key pathways:

-

Alpha-Adrenergic Receptor Antagonism : Buflomedil acts as a non-selective antagonist at both α1- and α2-adrenergic receptors.[1] By blocking these receptors on vascular smooth muscle cells, it inhibits vasoconstriction induced by catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation and increased blood flow.[2]

-

Calcium Channel Modulation : Buflomedil has a weak, non-specific calcium antagonistic effect.[3] By modulating calcium influx into vascular smooth muscle cells, it further promotes relaxation and vasodilation.[2]

-

Hemorheological Effects : Buflomedil improves blood flow by enhancing the deformability of red blood cells and inhibiting platelet aggregation.[2][3] This improvement in blood rheology is crucial for microcirculation.[2]

The signaling pathway for Buflomedil's action on vascular smooth muscle is illustrated below.

Pyridoxal Phosphate: The Metabolic Coenzyme

Pyridoxal phosphate is the active form of vitamin B6 and serves as a coenzyme for a multitude of enzymes, primarily in amino acid metabolism. Its key functions include:

-

Transamination and Decarboxylation Reactions : PLP is essential for the synthesis and degradation of amino acids and the production of neurotransmitters such as serotonin, dopamine, and GABA.

-

Heme Synthesis : PLP is a cofactor in the synthesis of heme, a vital component of hemoglobin.

-

Glycogenolysis : It is involved in the breakdown of glycogen (B147801) to glucose.

The general mechanism of PLP-dependent enzymatic reactions involves the formation of a Schiff base with the amino acid substrate, which facilitates various bond cleavages.

References

- 1. What is Buflomedil Hydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of Buflomedil Hydrochloride? [synapse.patsnap.com]

- 3. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Buflomedil Pyridoxal Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the available in vitro data for Buflomedil (B1668037). Direct experimental data on the in vitro activity of Buflomedil Pyridoxal (B1214274) Phosphate (B84403) as a distinct chemical entity is limited in publicly available scientific literature. The information presented herein is a consolidation of findings on Buflomedil and Buflomedil Hydrochloride. The role of the pyridoxal phosphate moiety is discussed from a biochemical perspective.

Core In Vitro Pharmacological Activities of Buflomedil

Buflomedil exhibits a multi-faceted pharmacological profile in vitro, primarily characterized by its effects on platelet function, adrenergic receptors, and calcium channels. These activities collectively contribute to its vasoactive properties.

Inhibition of Platelet Aggregation

Buflomedil has been demonstrated to inhibit platelet aggregation induced by various agonists. Its effect is most pronounced on epinephrine-induced aggregation.

Quantitative Data on Platelet Aggregation Inhibition

| Agonist | Buflomedil Concentration | Observed Effect | Citation |

| Epinephrine | Micromolar concentrations | Significant inhibition | [1] |

| Epinephrine | > 10 µmol/l | Significant depression of platelet aggregation to approximately one-third of control | [2] |

| ADP | ~ 1 mM | Weak inhibition | [1] |

| Collagen | ~ 1 mM | Weak inhibition | [1] |

Alpha-2 Adrenergic Receptor Antagonism

Buflomedil acts as an antagonist at α2-adrenergic receptors, which is a key mechanism contributing to its vasodilatory effects. This has been quantified through radioligand binding assays.

Quantitative Data on α2-Adrenergic Receptor Binding

| Assay | Radioligand | IC50 | Citation |

| Competition Binding Assay | [3H]-yohimbine | 1 +/- 0.5 µM | [1] |

Calcium Channel Blocking Activity

Buflomedil exhibits weak calcium antagonistic effects, which contributes to its vasodilatory properties by relaxing vascular smooth muscle.[3]

Experimental Protocols

Platelet Aggregation Assay

Objective: To determine the effect of Buflomedil on platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).[2]

-

The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

-

-

Incubation:

-

PRP is incubated in vitro with varying concentrations of Buflomedil or a vehicle control.[2]

-

-

Induction of Aggregation:

-

Measurement:

-

Platelet aggregation is measured using a platelet aggregometer, which records the change in light transmission through the PRP suspension as platelets aggregate.

-

-

Data Analysis:

-

The percentage of aggregation is calculated and compared between the Buflomedil-treated and control samples.

-

Alpha-2 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of Buflomedil for α2-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Cell membranes expressing α2-adrenergic receptors are prepared from a suitable source (e.g., cell lines, platelets).

-

-

Competitive Binding Assay:

-

The membranes are incubated with a fixed concentration of a radiolabeled α2-adrenergic receptor antagonist (e.g., [3H]-yohimbine).[1]

-

Increasing concentrations of unlabeled Buflomedil are added to compete with the radioligand for binding to the receptors.

-

-

Separation and Detection:

-

The reaction is terminated, and the bound and free radioligand are separated (e.g., by filtration).

-

The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of Buflomedil that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[1]

-

In Vitro Calcium Channel Blocking Assay

Objective: To assess the ability of Buflomedil to block calcium influx.

Methodology:

-

Tissue Preparation:

-

Isolated tissue preparations, such as aortic or ileum strips, are used.

-

-

Depolarization:

-

The tissue is depolarized using a high concentration of potassium to open voltage-gated calcium channels.

-

-

Induction of Contraction:

-

Calcium is added to the medium to induce contraction of the smooth muscle.

-

-

Inhibition Measurement:

-

The assay is repeated in the presence of varying concentrations of Buflomedil to measure its inhibitory effect on the calcium-induced contractions.

-

-

Data Analysis:

-

The concentration of Buflomedil that causes a 50% reduction in the maximal contraction (IC50) can be calculated.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by Buflomedil and a typical experimental workflow for its in vitro characterization.

Caption: Proposed mechanism of Buflomedil's vasoactive effects.

Caption: Experimental workflow for in vitro characterization.

The Role of Pyridoxal Phosphate

Pyridoxal Phosphate (PLP) is the active form of vitamin B6 and a crucial coenzyme in a multitude of enzymatic reactions, particularly in amino acid metabolism. While in vitro studies directly investigating the combined effects of Buflomedil and Pyridoxal Phosphate are scarce, the inclusion of the PLP moiety may be intended to leverage its biochemical properties. Theoretically, PLP could influence the overall pharmacodynamic profile by:

-

Modulating Neurotransmitter Synthesis: PLP is essential for the synthesis of various neurotransmitters. This could be relevant for the neurological effects observed with Buflomedil in some clinical applications.

-

Improving Cellular Metabolism: As a key coenzyme, PLP could potentially support cellular function and energy metabolism, which may be beneficial in ischemic conditions where Buflomedil is often indicated.

It is important to emphasize that these are theoretical considerations, and further in vitro and in vivo studies are required to elucidate the specific contributions of the pyridoxal phosphate moiety to the overall activity of Buflomedil Pyridoxal Phosphate.

References

- 1. In vitro studies of the effect of buflomedil on platelet responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of buflomedil on epinephrine-enhanced platelet aggregation in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Buflomedil Pyridoxal Phosphate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403). Due to a scarcity of publicly available data on the buflomedil pyridoxal phosphate salt, this document focuses on the individual properties of buflomedil and pyridoxal phosphate (PLP). The information presented is intended to support researchers, scientists, and drug development professionals in formulation, analytical method development, and stability-indicating studies. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key chemical pathways. A significant data gap exists for the this compound salt, and further specific studies are recommended to fully characterize its physicochemical properties.

Introduction

Buflomedil is a vasoactive drug known for its ability to improve microcirculation and blood flow.[1] It is often used in the treatment of peripheral and cerebral vascular diseases. Pyridoxal phosphate (PLP), the active form of vitamin B6, is a crucial coenzyme in a multitude of enzymatic reactions within the body.[2] The combination of these two molecules into a single salt, this compound, is intended to leverage the therapeutic benefits of both moieties.[1]

A thorough understanding of the solubility and stability of an active pharmaceutical ingredient (API) is fundamental to the development of safe, effective, and stable pharmaceutical formulations. This guide aims to consolidate the available technical information on the solubility and stability of buflomedil and pyridoxal phosphate to serve as a foundational resource.

Solubility Characteristics

Buflomedil

Quantitative solubility data for buflomedil free base is limited. However, information regarding its hydrochloride salt provides some insight into its behavior in aqueous media.

Pyridoxal Phosphate (PLP)

Pyridoxal phosphate is described as a pale yellow to white crystalline powder.[3] Its solubility is significantly influenced by pH.[3]

Table 1: Solubility of Pyridoxal Phosphate (PLP)

| Solvent/Condition | Solubility | Reference |

| Water | Slightly soluble | [3] |

| Ethanol | Practically insoluble | [3] |

| Dilute Hydrochloric Acid | Soluble | [3] |

| Sodium Hydroxide Solutions | Soluble | [3] |

| 1 M Hydrochloric Acid | 50 mg/mL | [4] |

| DMSO | 10 mg/mL (moisture can reduce solubility) | [5] |

| Water | 6 mg/mL | [5] |

Stability Profile

As with solubility, stability data for the combined this compound salt is not widely published. The stability of the individual components is discussed below.

Buflomedil

Buflomedil has been shown to be susceptible to degradation under acidic conditions.

Pyridoxal Phosphate (PLP)

PLP is known to be sensitive to light, moisture, and heat.[3]

Table 2: Stability of Pyridoxal Phosphate (PLP)

| Condition | Stability Observations | Reference |

| Light Exposure | Unstable; aqueous solutions are unstable after 4 hours of light exposure. A key photodegradation product is 4-pyridoxic acid 5'-phosphate (PAP). | [][7] |

| Storage (Powder) | Should be stored in a tightly sealed, light-resistant container at 2-8°C for short-term and -20°C for long-term storage. | [3] |

| Storage (Stock Solutions) | Best aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles. Stable for up to 6 months at -80°C. | [3] |

| Autoclaving | Not recommended for sterilization as heat can lead to degradation. | [3] |

| Room Temperature (Aqueous Solution) | Stable for 24 hours when protected from light. | [][7] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not available. However, methodologies for assessing the stability of buflomedil and PLP have been described.

Stability-Indicating Method for Buflomedil

A study on buflomedil hydrochloride utilized High-Performance Liquid Chromatography (HPLC) to separate the parent drug from its acid-induced degradation products.[8]

-

Forced Degradation:

-

HPLC Method:

Stability Assessment of Extemporaneous Pyridoxal Phosphate (PLP) Preparations

The stability of PLP in aqueous solutions was evaluated using reverse-phase HPLC and mass spectrometry.[][7]

-

Sample Preparation: PLP liquids were prepared from commercially available dietary supplements.[][7]

-

Stability Testing Conditions: Samples were evaluated under conditions resembling clinical settings, including exposure to light and storage at room temperature.[][7]

-

Analytical Method: Reverse-phase HPLC and mass spectrometry were used to quantify PLP content and identify degradation products.[][7]

Visualizations

Buflomedil Acid Degradation Pathway

Caption: Acid-induced degradation pathway of buflomedil.

Vitamin B6 Salvage Pathway

Caption: Simplified Vitamin B6 salvage pathway showing the interconversion of B6 vitamers.

Conclusion and Recommendations

This technical guide highlights a significant lack of publicly available data on the solubility and stability of this compound. While the characteristics of the individual components, buflomedil and pyridoxal phosphate, provide a preliminary understanding, it is crucial to recognize that the properties of the salt may differ significantly.

For researchers and drug development professionals working with this compound, it is strongly recommended that dedicated studies be conducted to determine its intrinsic solubility in various solvents and across a range of pH values. Furthermore, comprehensive stability studies under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) are essential to identify degradation pathways and establish appropriate storage and handling conditions. The development and validation of a stability-indicating analytical method specific to this compound is a critical first step in this process. The methodologies outlined in this guide for the individual components can serve as a starting point for developing such protocols.

References

- 1. US11813246B2 - Pharmaceutical composition - Google Patents [patents.google.com]

- 2. Buflomedil: three month intravenous safety evaluation in rats. | Semantic Scholar [semanticscholar.org]

- 3. Pharmacokinetics of a sustained release formulation of pyridoxal phosphate of buflomedil after single or repeated oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buflomedil Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. CAS 104018-07-7: this compound [cymitquimica.com]

- 7. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 8. This compound, CasNo.104018-07-7 Xiamen Ikg Chemical Co., Ltd.(expird) China (Mainland) [ikgchem.lookchem.com]

- 9. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - UCL Discovery [discovery.ucl.ac.uk]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Analysis of Buflomedil Pyridoxal Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Buflomedil (B1668037) Pyridoxal (B1214274) Phosphate (B84403). It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge required for the characterization and quantification of this compound. This document outlines the theoretical spectroscopic properties based on its constituent moieties, Buflomedil and Pyridoxal 5'-Phosphate (PLP), and provides detailed, adaptable experimental protocols for its analysis using a suite of spectroscopic techniques. The guide also presents quantitative data in structured tables and visualizes key concepts through diagrams generated using DOT language, adhering to specified presentation requirements.

Introduction

Buflomedil is a vasoactive drug known for its efficacy in treating peripheral and cerebral vascular diseases.[1] Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a critical coenzyme in a multitude of enzymatic reactions.[2] The combination of these two molecules into Buflomedil Pyridoxal Phosphate aims to leverage the therapeutic actions of Buflomedil with the biochemical significance of PLP.

Spectroscopic analysis is fundamental to the characterization, quality control, and pharmacokinetic assessment of pharmaceutical compounds. This guide details the application of key spectroscopic methods—UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry—to the study of this compound.

Chemical Structure and Properties

This compound is a salt formed between the vasoactive agent Buflomedil and the coenzyme Pyridoxal 5'-phosphate.

-

Chemical Formula: C25H35N2O10P[]

-

Molecular Weight: 554.53 g/mol []

-

Synonyms: (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate 4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one[4]

Spectroscopic Analysis

The spectroscopic signature of this compound is a composite of the individual contributions of the Buflomedil and Pyridoxal 5'-phosphate moieties. The ionic interaction between the two may induce subtle shifts in their respective spectra.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis and characterization of this compound. The absorption spectrum is expected to show contributions from both the trimethoxy-substituted aromatic ring of Buflomedil and the pyridine (B92270) ring of PLP.

Expected Spectral Characteristics:

-

Buflomedil Moiety: The trimethoxyphenyl group in Buflomedil is expected to exhibit a strong absorption band in the UV region. For Buflomedil hydrochloride, a UV detection wavelength of 280 nm has been reported in HPLC analysis.[5]

-

PLP Moiety: The UV-Vis spectrum of PLP is highly dependent on pH due to the various ionic forms of the molecule.[6] In aqueous solutions at a pH of 7.5, PLP typically shows an absorption maximum at 388 nm.[6] The ketoenamine tautomer of a PLP-Schiff base, which is the predominant form in water, displays absorption peaks at 280 nm and 413 nm.[6]

Table 1: Expected UV-Visible Absorption Maxima (λmax)

| Moiety | Expected λmax (nm) | Conditions/Notes |

| Buflomedil | ~280 | Based on HPLC-UV detection of Buflomedil.[5] |

| Pyridoxal 5'-phosphate | 388 | In aqueous solution at pH 7.5.[6] The exact maximum is highly pH-dependent. |

| Pyridoxal 5'-phosphate | 280, 413 | Ketoenamine tautomer of a PLP-Schiff base in water.[6] |

Experimental Protocol: UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol, phosphate buffer at a specific pH).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Measurement:

-

Record the UV-Vis spectrum over a wavelength range of 200-600 nm.

-

Use the solvent as a blank for baseline correction.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax).

-

Construct a calibration curve by plotting absorbance at λmax versus concentration.

-

Determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy offers high sensitivity for the detection of fluorescent molecules. The PLP moiety of this compound is fluorescent, particularly when it forms Schiff bases.

Expected Spectral Characteristics:

-

PLP Moiety: The fluorescence of PLP is sensitive to its environment, including protonation state and solvent polarity.[6] When bound to aspartate transcarbamylase at pH 8, the pyridoxamine-P moiety has a fluorescence emission band at 395 nm.[7] Schiff bases of PLP with amino acids are also fluorescent.[6]

Table 2: Expected Fluorescence Emission Maxima

| Moiety | Expected Emission λmax (nm) | Conditions/Notes |

| Pyridoxamine-P moiety | 395 | Bound to aspartate transcarbamylase at pH 8.[7] The emission will vary with the local environment. |

Experimental Protocol: Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate buffer at a specific pH). The concentration should be in the nanomolar to micromolar range to avoid inner filter effects.

-

-

Measurement:

-

Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated emission maximum.

-

Record the emission spectrum by exciting the sample at the optimal excitation wavelength.

-

-

Data Analysis:

-

Identify the excitation and emission maxima.

-

Quantum yield can be determined relative to a known standard if required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. 1H, 13C, and 31P NMR would be particularly informative for this compound.

Expected Spectral Characteristics:

-

1H and 13C NMR: The spectra will show signals corresponding to the protons and carbons of both the Buflomedil and PLP moieties. The chemical shifts will be indicative of the electronic environment of each nucleus.

-

31P NMR: A signal corresponding to the phosphate group of PLP is expected. The chemical shift of the 31P resonance is pH-dependent.[8]

Table 3: Expected Key NMR Signals

| Nucleus | Moiety | Expected Chemical Shift Range (ppm) | Notes |

| 1H | Buflomedil | Aromatic, Aliphatic | Signals for methoxy (B1213986) groups, the pyrrolidine (B122466) ring, and the aromatic protons. |

| 1H | Pyridoxal 5'-phosphate | Aromatic, Aldehydic, Aliphatic | Signals for the pyridine ring proton, the aldehyde proton, the methyl group, and the methylene (B1212753) group adjacent to the phosphate. The aldehyde proton signal is a key indicator. |

| 13C | Buflomedil | Aromatic, Carbonyl, Aliphatic | Resonances for the trimethoxyphenyl carbons, the carbonyl carbon, and the aliphatic carbons of the pyrrolidine and butyl chain. |

| 13C | Pyridoxal 5'-phosphate | Aromatic, Aldehydic, Aliphatic | Resonances for the pyridine ring carbons, the aldehyde carbon, and the methyl and methylene carbons. The chemical shift of the aldehyde carbon is a sensitive probe of its chemical state.[9] |

| 31P | Pyridoxal 5'-phosphate | Dependent on pH | The 31P NMR spectrum of free PLP shows a signal whose chemical shift is dependent on the protonation state of the phosphate group.[8] Deprotonation leads to a downfield shift.[8] |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., D2O, DMSO-d6). The choice of solvent will depend on the solubility of the compound and the desired pH.

-

Add an internal standard (e.g., TMS or a suitable water-soluble standard) if quantitative analysis is required.

-

-

Measurement:

-

Acquire 1H, 13C, and 31P NMR spectra.

-

Standard pulse sequences should be used. For complex spectra, 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for full structural assignment.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Assign the signals to the respective nuclei in the molecule based on chemical shifts, coupling constants, and integration.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It can also be used for structural elucidation through fragmentation analysis.

Expected Spectral Characteristics:

-

The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (554.53 Da).[] Depending on the ionization technique used (e.g., ESI, MALDI), different adducts or fragments may be observed.

-

Fragmentation patterns can provide information about the connectivity of the molecule.

Table 4: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C25H35N2O10P[] |

| Molecular Weight | 554.53 Da[] |

| Key Fragmentation Ions | Fragments corresponding to the Buflomedil cation and the Pyridoxal 5'-phosphate anion are expected. |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable inlet system (e.g., direct infusion, LC).

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., acetonitrile/water for ESI).

-

-

Measurement:

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For structural information, perform tandem MS (MS/MS) experiments by selecting the molecular ion and inducing fragmentation.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion and compare it with the theoretical mass.

-

Analyze the fragmentation pattern to confirm the structure of the compound.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Proposed Mechanism of Action

The mechanism of action of this compound is likely a combination of the independent actions of its components.

Caption: Independent mechanisms of action.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to fully characterize its structure and properties. This guide provides a framework for such an analysis, combining established data for its constituent parts with proposed experimental protocols. While direct spectroscopic data for the combined entity is not extensively available in the public domain, the methodologies outlined here provide a robust starting point for researchers in the pharmaceutical sciences. The successful application of these techniques will enable the detailed characterization, quality control, and pharmacokinetic evaluation of this promising compound.

References

- 1. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A micromethod for determination of plasma pyridoxal phosphate and its use in assessment of storage stability of the vitamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 104018-07-7: this compound [cymitquimica.com]

- 5. Quantitation and ultraviolet spectrum identification of buflomedil in whole blood and plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Pharmacokinetics of a sustained release formulation of pyridoxal phosphate of buflomedil after single or repeated oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 31P nuclear-magnetic-resonance studies of pyridoxal and pyridoxamine phosphates. Interaction with cytoplasmic aspartate transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Buflomedil Pyridoxal Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403), a compound with vasodilatory and potential neuroprotective properties. This document details its core physicochemical properties, pharmacological mechanisms of action, and relevant experimental methodologies. Key quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for the characterization of its biological activity and signaling pathways are provided, accompanied by visual diagrams generated using Graphviz to facilitate a deeper understanding of its molecular interactions and experimental workflows.

Core Compound Properties

Buflomedil pyridoxal phosphate is a salt formed between the vasoactive agent buflomedil and pyridoxal phosphate, the active form of vitamin B6.

| Property | Value | Reference |

| Molecular Formula | C25H35N2O10P | [1] |

| Molecular Weight | 554.53 g/mol | [1] |

| CAS Number | 104018-07-7 |

Pharmacological Profile

The pharmacological effects of buflomedil, the active moiety, are multifaceted, primarily targeting the vascular system. Its mechanism of action is understood to involve:

-

Alpha-Adrenoceptor Antagonism : Buflomedil acts as a non-selective antagonist at alpha-1 adrenergic receptors. This antagonism prevents catecholamine-induced vasoconstriction, leading to vasodilation and increased peripheral blood flow.

-

Calcium Channel Modulation : Buflomedil is reported to influence cellular calcium channels. By modulating these channels, it can reduce intracellular calcium concentrations in vascular smooth muscle cells, promoting relaxation and further contributing to its vasodilatory effect.

-

Improved Blood Rheology : Buflomedil has been observed to enhance the deformability of red blood cells and reduce blood viscosity. This improvement in blood flow characteristics facilitates better perfusion of the microcirculation.

The pyridoxal phosphate component, a crucial coenzyme in numerous metabolic pathways, may contribute to the compound's overall profile, potentially through neuroprotective effects.

Quantitative Data Summary

Pharmacokinetic Parameters

A study on a sustained-release formulation of this compound in healthy volunteers provided the following pharmacokinetic data after a single oral dose of 400 mg.

| Parameter | Value |

| Time to Maximum Plasma Concentration (tmax) | ~3 hours |

| Maximum Plasma Concentration (Cmax) | ~467 ng/mL |

| Plasma Concentration at 24 hours | ~48 ng/mL |

| 24-hour Urinary Excretion | ~21% of administered dose |

| Steady State Plasma Levels (400 mg daily for 7 days) | ~250 ng/mL (at 12 hours post-administration) |

Clinical Trial Data (LIMB Study)

The Limbs International Medical Buflomedil (LIMB) trial, a randomized, placebo-controlled study, evaluated the long-term effects of oral buflomedil in patients with peripheral arterial occlusive disease (PAOD).

| Outcome | Buflomedil Group | Placebo Group | p-value | Reference |

| Critical Cardiovascular Events | 9.1% | 12.4% | 0.0163 | [2][3] |

| Change in Ankle-Brachial Index (ABI) | +9.2% | -3.6% | <0.001 | [2][3] |

Experimental Protocols

Determination of Alpha-1 Adrenoceptor Binding Affinity (Ki) by Radioligand Binding Assay

This protocol is adapted from standard radioligand binding assay procedures and can be used to determine the binding affinity (Ki) of buflomedil for alpha-1 adrenergic receptors.

4.1.1. Materials

-

Receptor Source : Membrane preparations from cells or tissues expressing alpha-1 adrenergic receptors (e.g., rat cerebral cortex, CHO cells transfected with the human alpha-1A adrenoceptor).

-

Radioligand : [3H]-Prazosin (a selective alpha-1 adrenoceptor antagonist).

-

Non-specific Binding Control : Phentolamine (B1677648) or unlabeled prazosin.

-

Test Compound : Buflomedil hydrochloride.

-

Assay Buffer : 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail .

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Filtration Apparatus .

-

Scintillation Counter .

4.1.2. Procedure

-

Membrane Preparation : Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Competition Assay Setup : In a 96-well plate, add the following in triplicate:

-

Total Binding: Receptor membranes, [3H]-Prazosin (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Receptor membranes, [3H]-Prazosin, and a high concentration of phentolamine (e.g., 10 µM).

-

Competition: Receptor membranes, [3H]-Prazosin, and varying concentrations of buflomedil.

-

-

Incubation : Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration : Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting : Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis :

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the buflomedil concentration.

-

Determine the IC50 value (the concentration of buflomedil that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-